2-(4-Trifluoromethoxyanilino)ethanol

Description

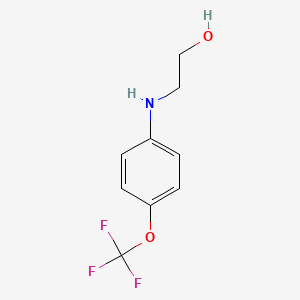

2-(4-Trifluoromethoxyanilino)ethanol is a synthetic organic compound featuring an ethanolamine backbone substituted with a 4-(trifluoromethoxy)aniline group. The trifluoromethoxy (-OCF₃) substituent is a strong electron-withdrawing group, which enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C9H10F3NO2 |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

2-[4-(trifluoromethoxy)anilino]ethanol |

InChI |

InChI=1S/C9H10F3NO2/c10-9(11,12)15-8-3-1-7(2-4-8)13-5-6-14/h1-4,13-14H,5-6H2 |

InChI Key |

VDDZSFZWHXDIHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCCO)OC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group distinguishes 2-(4-Trifluoromethoxyanilino)ethanol from analogs with other substituents (e.g., chloro, methoxy, or hydroxy groups). Key comparisons include:

Table 1: Substituent Impact on Key Properties

*LogP values inferred from substituent contributions.

Key Observations :

- The -OCF₃ group increases lipophilicity compared to -OH or -Cl, improving membrane permeability in biological systems.

- Metabolic stability is enhanced due to fluorine’s resistance to oxidative degradation, a feature critical for drug candidates .

Anticancer Activity

- 1-(4-Trifluoromethoxyanilino)-4-phenylsulfonylmethylphthalazine (Compound 19): Exhibits anticancer activity, synthesized via oxidation with NaWO₄/H₂O₂ (84% yield) . The trifluoromethoxy group may enhance target binding affinity compared to non-fluorinated phthalazines.

Enzyme Inhibition

- Tyrosol Analogs: Tyrosol derivatives with para-substituents (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) show tyrosinase inhibition (up to 40–60% at 1 mM) . The -OCF₃ group in the target compound could modulate similar activity due to steric and electronic effects.

Inference for Target Compound :

- A plausible synthesis route for this compound could involve coupling 4-(trifluoromethoxy)aniline with ethylene oxide or a halide precursor under basic conditions, followed by purification via column chromatography (similar to ).

Structural and Crystallographic Insights

- Crystal Packing : The compound in exhibits a dihedral angle of 70.84° between aromatic rings, stabilized by N–H···O/F interactions. The -OCF₃ group in the target compound may introduce steric hindrance, altering packing efficiency compared to dichloro analogs .

- Hydrogen Bonding: Ethanolamine derivatives often form intermolecular hydrogen bonds (e.g., O–H···N), which could influence solubility and crystallinity .

Q & A

Basic: What synthetic routes are reported for 2-(4-Trifluoromethoxyanilino)ethanol, and how is purity ensured?

Answer:

The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, a mixture of 2-(tetramillenyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline and 5-bromo-2-(trifluoromethyl)pyridine is reacted under nitrogen with tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) as a catalyst and potassium carbonate as a base in toluene/ethanol/water at 110°C for 3 hours . Post-reaction, the product is purified via silica gel column chromatography (ethyl acetate/petroleum ether). Purity is validated using LCMS (m/z 307 [M+H]⁺) and HPLC (retention time: 0.99 minutes) .

Advanced: How do reaction parameters (e.g., solvent systems, catalysts) impact the yield of this compound?

Answer:

The choice of solvent polarity and catalyst loading critically affects yield. Polar aprotic solvents (e.g., toluene/ethanol/water mixtures) enhance solubility of intermediates, while Pd(PPh₃)₄ (7.79 mmol per 209 mmol substrate) optimizes cross-coupling efficiency . Elevated temperatures (110°C) accelerate reaction kinetics but may necessitate rigorous exclusion of moisture to prevent side reactions. Comparative studies suggest that deviations in solvent ratios (e.g., excess ethanol) reduce yield due to incomplete phase separation during extraction .

Basic: What spectroscopic and chromatographic methods confirm the structural integrity of this compound?

Answer:

- LCMS : Confirms molecular weight (m/z 307 [M+H]⁺) and detects impurities .

- HPLC : Validates purity (>98%) via retention time consistency under standardized conditions (e.g., SQD-AA05 method) .

- X-ray crystallography : Used for related analogs (e.g., 2-[(4-Chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol) to resolve bond lengths and angles, with H atoms constrained to calculated positions (O—H = 0.82 Å, C—H = 0.93 Å) .

Advanced: How can computational methods predict thermodynamic properties like vaporization enthalpy for this compound?

Answer:

The "centerpiece" approach calculates vaporization enthalpies (ΔHvap) by partitioning the molecule into functional groups (e.g., trifluoromethoxy, anilinoethanol). For analogs like 2-(phenylamino)-ethanol, experimental ΔHvap values are benchmarked against density functional theory (DFT) simulations, achieving ±5% accuracy . Solvent effects are modeled using COSMO-RS, accounting for ethanol's polarity in stabilizing the compound’s zwitterionic forms .

Advanced: How should researchers resolve contradictions in reported yields from divergent synthetic protocols?

Answer:

Discrepancies often arise from variations in catalyst activity, solvent purity, or workup procedures. For example, Pd(PPh₃)₄ degradation in humid conditions may reduce yields , while incomplete extraction (e.g., ethyl acetate/water partitioning) lowers recovery rates. To reconcile

- Standardize catalyst batches (e.g., use freshly prepared Pd(PPh₃)₄).

- Validate solvent purity via GC-MS.

- Cross-reference analytical methods (e.g., HPLC vs. LCMS) to rule out co-eluting impurities .

Basic: What role does the trifluoromethoxyanilino group play in the compound’s reactivity?

Answer:

The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic substitution. The anilinoethanol moiety enables hydrogen bonding, facilitating crystallization and directing regioselectivity in cross-coupling reactions . Comparative studies with non-fluorinated analogs show reduced thermal stability, underscoring -OCF₃’s role in mitigating oxidation .

Advanced: What strategies optimize regioselectivity in derivatization reactions (e.g., oxidation or reduction)?

Answer:

- Oxidation : Selective formation of quinones is achieved using mild oxidants (e.g., MnO₂) in anhydrous dichloromethane, avoiding over-oxidation to carboxylic acids .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) preferentially reduces nitro groups to amines without affecting the trifluoromethoxy moiety .

- Protection/Deprotection : Temporary silylation of the ethanol -OH group prevents undesired side reactions during derivatization .

Basic: How is the compound utilized in pharmaceutical intermediate synthesis?

Answer:

The ethanolamine backbone serves as a scaffold for antitumor or antiviral agents. For example, coupling with morpholine-containing triazines (as in related compounds) enhances bioavailability . Case studies demonstrate that trifluoromethoxy substitution improves metabolic stability by resisting cytochrome P450-mediated degradation .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

Impurities like residual palladium (from catalysis) or unreacted aniline derivatives require detection at ppm levels. Strategies include:

- ICP-MS : Quantifies metal residues.

- HPLC-MS/MS : Identifies organic impurities (e.g., brominated byproducts) with LODs <0.1% .

- NMR spiking : Differentiates isomeric impurities using chiral shift reagents .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect storage protocols?

Answer:

Accelerated stability studies (40°C/75% RH) show decomposition via hydrolysis of the trifluoromethoxy group at pH <3 or >10. Recommended storage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.